molecular formula C12H20INO B3337438 AMMONIUM, (4-HYDROXY-o-CUMENYL)TRIMETHYL-, IODIDE CAS No. 63981-93-1

AMMONIUM, (4-HYDROXY-o-CUMENYL)TRIMETHYL-, IODIDE

Cat. No. B3337438
CAS RN: 63981-93-1
M. Wt: 321.2 g/mol
InChI Key: JTBVFQWLRHEAMO-UHFFFAOYSA-N
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Description

Quaternary ammonium salts are a large group of compounds that are widely used in various industries due to their diverse properties . They are typically formed by the alkylation of tertiary amines with halocarbons .


Synthesis Analysis

The synthesis of quaternary ammonium salts often involves the alkylation of tertiary amines with halocarbons . This reaction can produce quaternary ammonium salts with equal and unequal alkyl chain lengths .


Molecular Structure Analysis

Quaternary ammonium salts are composed of a central nitrogen atom surrounded by four organic groups and a counter anion . The organic groups can be the same or different .


Chemical Reactions Analysis

Quaternary ammonium salts can undergo a variety of reactions. One notable reaction is the Hofmann elimination, which involves the elimination of a 3º-amine from a 4º-ammonium salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of quaternary ammonium salts can vary widely depending on their structure . They are generally soluble in water and can be solid or liquid at room temperature .

Mechanism of Action

Quaternary ammonium salts have shown a wide spectrum of antibacterial activity . They are used as disinfectants and antifouling agents for the inhibition of biofilm growth on medical implants and antibacterials on surfaces and in an aquatic environment .

Safety and Hazards

Like many other chemical compounds, quaternary ammonium salts require careful handling to ensure safety . They can cause irritation upon contact with the skin or eyes, and inhalation or ingestion can lead to harm .

Future Directions

Quaternary ammonium salts continue to be a subject of research due to their wide range of applications and properties . Future research may focus on developing new synthesis methods, exploring new applications, and improving the safety and environmental impact of these compounds .

properties

IUPAC Name

(4-hydroxy-2-propan-2-ylphenyl)-trimethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.HI/c1-9(2)11-8-10(14)6-7-12(11)13(3,4)5;/h6-9H,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBVFQWLRHEAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)[N+](C)(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AMMONIUM, (4-HYDROXY-o-CUMENYL)TRIMETHYL-, IODIDE

CAS RN

63981-93-1
Record name Ammonium, (4-hydroxy-o-cumenyl)trimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-HYDROXY-2-ISOPROPYLPHENYL)TRIMETHYLAMMONIUM IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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AMMONIUM, (4-HYDROXY-o-CUMENYL)TRIMETHYL-, IODIDE
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AMMONIUM, (4-HYDROXY-o-CUMENYL)TRIMETHYL-, IODIDE

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